molecular formula C9H18ClNO B6201055 rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 2694057-54-8

rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6201055
CAS No.: 2694057-54-8
M. Wt: 191.7
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans: is a chiral compound with significant interest in various scientific fields. This compound features a cyclopropane ring substituted with an amine group and a 4-methyloxan-4-yl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Amine Group: The cyclopropane intermediate can be subjected to amination reactions using reagents like ammonia or primary amines under high pressure and temperature.

    Attachment of the 4-Methyloxan-4-yl Group: This step often involves nucleophilic substitution reactions where the cyclopropane amine reacts with a 4-methyloxan-4-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent) are employed to scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the oxane ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropane ring and the amine group can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates, and other electrophiles in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans is used as a building block for more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding. Its chiral nature makes it a candidate for studying stereoselective biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the cyclopropane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Methyloxan-4-yl)cyclopropan-1-amine: The non-racemic form of the compound.

    (1R,2S)-2-(4-Methyloxan-4-yl)cyclopropan-1-amine hydrochloride: The hydrochloride salt form.

    (1R,2S)-2-(4-Methyloxan-4-yl)cyclopropan-1-amine acetate: An acetate salt form.

Uniqueness

rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans is unique due to its racemic mixture, which allows for the study of both enantiomers simultaneously. This can provide insights into the stereochemical aspects of its reactivity and biological activity.

Properties

CAS No.

2694057-54-8

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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